8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3,5-Dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative featuring an imidazo[2,1-f]purine-dione core substituted with methyl groups at positions 1 and 7, and a 3,5-dimethylphenyl moiety at position 6. Its structural uniqueness lies in the combination of aromatic and alkyl substituents, which influence receptor binding, metabolic stability, and therapeutic efficacy.
Propriétés
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-5-10(2)7-12(6-9)22-11(3)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVCWDUQRGECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold is highly versatile, with modifications at positions 7, 8, and the N-alkyl chain significantly altering biological activity. Below is a detailed comparison with structurally analogous compounds:
Modifications at Position 8
8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl) Derivatives (e.g., Compound 3i)
- Structure : Features a fluorophenylpiperazinylalkyl chain at position 7.
- Activity : Exhibits potent 5-HT1A/5-HT7 receptor affinity (Ki = 2–10 nM) and antidepressant efficacy in forced swim tests (FST) at 2.5–5 mg/kg. Lower PDE4B/PDE10A inhibition (IC50 >10 μM) .
- Pharmacokinetics : Moderate metabolic stability in human liver microsomes (HLM) and lipophilicity (logP = 3.2) .
- 8-(3,5-Dimethylphenyl) Derivative (Target Compound) Structure: Aromatic 3,5-dimethylphenyl group at position 8.
- 8-(2-Aminophenyl) Derivative (CB11) Structure: 2-Aminophenyl substitution. Activity: Acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production and caspase-3 activation (EC50 = 5 μM) .
Modifications at Position 7
7-p-Hydroxyphenyl Derivatives (e.g., Compound 61)
7-(2'-Methyl-3'-hydroxyphenyl) Derivative (Compound 64)
Hybrid Derivatives with Dual Moieties
- Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)) Structure: Combines dihydroisoquinoline and imidazopurine-dione. Activity: Dual 5-HT1A/D2 receptor affinity (Ki = 15–30 nM) and PDE4B inhibition (IC50 = 8.5 μM). Highlighted as a lead for hybrid ligands targeting neuropsychiatric disorders .
Key Data Tables
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | logP | Metabolic Stability (HLM) | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|---|
| 3i | 3.2 | Moderate | N/A | 45–67 | |
| 61 | 2.8 | N/A | 256–258 | 41 | |
| 64 | 3.5 | N/A | 372–374 | 56 |
Structure-Activity Relationships (SAR)
- Aromatic vs. Alkyl Substituents : Fluorophenylpiperazinyl chains (e.g., 3i) enhance serotonin receptor affinity, while alkyl groups (e.g., 4-hydroxybutyl in 61) favor kinase inhibition .
- Hydrophobic Interactions : Bulky substituents like 3,5-dimethylphenyl may improve blood-brain barrier penetration but reduce solubility.
- Hybrid Structures: Combining imidazopurine-dione with dihydroisoquinoline (Compound 5) broadens target selectivity to include dopamine receptors and PDEs .
Q & A
Basic: What are the recommended synthetic routes for preparing 8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core. Key steps include:
- Core Cyclization : Use precursors like 6-chloropurine derivatives with amines under acidic/basic conditions to form the fused imidazo-purine scaffold .
- Substituent Introduction : Introduce the 3,5-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Methylation : Selective methylation at the 1- and 7-positions using methyl iodide or dimethyl sulfate under controlled pH (e.g., NaH/DMF) .
Critical Parameters : Optimize reaction time, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF, THF) to enhance yield (reported 40–60%) and purity (>95%) .
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and ring fusion. Key signals include imidazole protons at δ 7.8–8.2 ppm and methyl groups at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: 381.2) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Address these by:
- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for adenosine receptors) and control for solvent interference (e.g., DMSO ≤0.1%) .
- SAR Analysis : Compare activity of analogs (e.g., 3-chlorophenyl vs. 3,5-dimethylphenyl substituents) to identify critical functional groups. For example, dimethylphenyl groups enhance hydrophobic interactions with receptor pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
Advanced: How does the 3,5-dimethylphenyl substituent influence the compound’s pharmacokinetic properties?
Methodological Answer:
The substituent impacts solubility, metabolism, and bioavailability:
- Solubility : The hydrophobic dimethylphenyl group reduces aqueous solubility (logP ~2.8), requiring formulation with cyclodextrins or PEG-based carriers .
- Metabolic Stability : Methyl groups slow oxidative metabolism by CYP450 enzymes (e.g., CYP3A4). Validate via liver microsome assays (t1/2 >60 min) .
- Membrane Permeability : Assess via Caco-2 cell monolayers; dimethylphenyl enhances passive diffusion (Papp >1 × 10 cm/s) .
Advanced: What experimental designs optimize dose-response studies for receptor binding assays?
Methodological Answer:
- Concentration Range : Test 0.1 nM–100 µM in triplicate, using 10-point serial dilutions to capture full sigmoidal curves .
- Positive Controls : Include known agonists/antagonists (e.g., CGS-21680 for adenosine A2A receptors) .
- Data Analysis : Fit results to Hill equations (GraphPad Prism) to calculate IC50, Emax, and Hill coefficients. Account for non-specific binding via cold ligand competition .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The compound targets adenosine receptors (A1, A2A, A2B, A3) due to structural similarity to purine-based ligands. Validate via:
- Radioligand Binding Assays : Use -DPCPX (A1) or -ZM241385 (A2A) to measure Ki values .
- Functional Assays : cAMP accumulation (A2A) or calcium flux (A3) in transfected cells .
Substitution at the 8-position (3,5-dimethylphenyl) enhances A2A selectivity over A1 (reported selectivity ratio >100:1) .
Advanced: How can computational methods guide the design of analogs with improved selectivity?
Methodological Answer:
- Pharmacophore Modeling : Identify key hydrogen bond acceptors (N1, O4) and hydrophobic regions (dimethylphenyl) using MOE or Schrödinger .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess ligand-receptor stability. Focus on residues His264 (A2A) and Phe168 (A1) for selective interactions .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize analogs with favorable permeability (TPSA <90 Ų) and low toxicity (AMES test negative) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Lyophilized form is stable >2 years .
- Degradation Analysis : Monitor via HPLC every 6 months; detect hydrolytic degradation (e.g., imidazole ring opening) under acidic conditions (pH <5) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- PK/PD Modeling : Integrate in vitro IC50 with plasma protein binding (e.g., >90% bound) and clearance rates to predict effective doses in vivo .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) in rodents to quantify brain penetration or hepatic accumulation .
- Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) via LC-MS/MS and test their activity .
Advanced: What are emerging applications beyond receptor antagonism?
Methodological Answer:
Recent studies suggest:
- Anticancer Activity : Induces apoptosis in leukemia cells (IC50 5–10 µM) via Bcl-2/Bax modulation. Validate via flow cytometry (Annexin V/PI staining) .
- Neuroprotection : Reduces glutamate-induced excitotoxicity in cortical neurons (30% viability improvement at 10 µM) .
- Chemical Biology : Photoaffinity labeling probes (e.g., azide-tagged analogs) for target identification via click chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
